molecular formula C18H18BrClN4O2 B3482186 (E)-1-{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE

(E)-1-{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B3482186
M. Wt: 437.7 g/mol
InChI Key: JIIAJNNAXJIDKO-QPJJXVBHSA-N
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Description

(E)-1-{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by its bromination. The brominated pyrazole is then reacted with piperazine to form the intermediate compound. Finally, the intermediate undergoes a condensation reaction with 4-chlorobenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common. Industrial methods focus on scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-{4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-BROMOPHENYL)-2-PROPEN-1-ONE
  • (E)-1-{4-[(4-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-1-{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens in the structure may enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

(E)-1-[4-(4-bromo-1-methylpyrazole-3-carbonyl)piperazin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN4O2/c1-22-12-15(19)17(21-22)18(26)24-10-8-23(9-11-24)16(25)7-4-13-2-5-14(20)6-3-13/h2-7,12H,8-11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIAJNNAXJIDKO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(E)-1-{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(E)-1-{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(E)-1-{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
Reactant of Route 5
Reactant of Route 5
(E)-1-{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
Reactant of Route 6
Reactant of Route 6
(E)-1-{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE

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